

Toxicological Profile of [2-(cyclohexyloxy)ethyl]benzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: PHENAFLEUR

Cat. No.: B1618771

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Disclaimer: A comprehensive search of publicly available toxicological data for [2-(cyclohexyloxy)ethyl]benzene yielded no specific studies. The information presented in this guide is based on the toxicological profile of ethylbenzene, a structurally related compound. [2-(cyclohexyloxy)ethyl]benzene contains an ethylbenzene core, suggesting a potential for similar metabolic pathways and toxicological effects. However, the presence of the cyclohexyloxy group will influence its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and therefore, its toxicological profile may differ significantly. This document should be used for informational purposes only and is not a substitute for experimental testing of [2-(cyclohexyloxy)ethyl]benzene.

Chemical and Physical Properties

Property	Value (for Ethylbenzene)
CAS Number	100-41-4
Molecular Formula	C ₈ H ₁₀
Molecular Weight	106.17 g/mol
Appearance	Colorless liquid
Odor	Aromatic
Boiling Point	136 °C
Melting Point	-95 °C
Vapor Pressure	9.6 mmHg at 25 °C
Water Solubility	152 mg/L at 20 °C
LogP (Octanol/Water Partition Coefficient)	3.15

Toxicokinetics (Based on Ethylbenzene)

Ethylbenzene is readily absorbed following inhalation, oral, and dermal exposure. It is widely distributed throughout the body, with a preference for adipose tissue. Metabolism is the primary route of elimination and occurs mainly in the liver via cytochrome P450 enzymes. The major metabolic pathway involves the oxidation of the ethyl side chain to produce 1-phenylethanol, which is further metabolized to mandelic acid and phenylglyoxylic acid. These metabolites are then conjugated and excreted in the urine.

Acute Toxicity Data (Based on Ethylbenzene)

The following table summarizes the acute toxicity data for ethylbenzene in various animal models.

Exposure Route	Species	Endpoint	Value	Reference
Oral	Rat	LD ₅₀	3,500 - 4,769 mg/kg bw	[1] [2] [3]
Inhalation	Rat	LC ₅₀ (4 hours)	4,000 ppm (17.4 mg/L)	[1] [3]
Dermal	Rabbit	LD ₅₀	15,400 mg/kg bw	[3]

Repeated-Dose Toxicity (Based on Ethylbenzene)

Sub-chronic and chronic exposure to ethylbenzene has been shown to primarily affect the liver and kidneys in animal studies.

Exposure Route	Species	Duration	NOAEL	LOAEL	Key Effects	Reference
Oral	Rat	13 weeks	75 mg/kg/day	250 mg/kg/day	Increased liver and kidney weights, hepatocyte hypertrophy.	[3]
Inhalation	Rat	90 days	-	246 ppm	Increased lung weights.	[1]
Inhalation	Rat	2 years	75 ppm	250 ppm	Increased incidence of kidney and testicular tumors in males.	[4]
Inhalation	Mouse	2 years	75 ppm	250 ppm	Increased incidence of lung and liver tumors.	[4]

Genotoxicity (Based on Ethylbenzene)

The genotoxic potential of ethylbenzene has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that ethylbenzene is not a potent genotoxic agent.[5][6]

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With & Without	Negative	[5] [6]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With & Without	Negative	[7]
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative	[5] [6]
Mouse Lymphoma Assay	L5178Y cells	With & Without	Mixed/Weakly Positive	[5]

Carcinogenicity (Based on Ethylbenzene)

The carcinogenicity of ethylbenzene has been evaluated by several regulatory agencies.

Agency	Classification	Basis
International Agency for Research on Cancer (IARC)	Group 2B: Possibly carcinogenic to humans	Sufficient evidence in experimental animals. [8] [9]
National Toxicology Program (NTP)	Clear evidence of carcinogenic activity in male rats; Some evidence in female rats and mice.	Increased incidences of kidney and testicular tumors in male rats, and lung and liver tumors in mice following inhalation exposure. [4]
U.S. Environmental Protection Agency (EPA)	Group D: Not classifiable as to human carcinogenicity (assessment from 1991, predates NTP study).	Inadequate human and animal data at the time of assessment. [10]

Reproductive and Developmental Toxicity (Based on Ethylbenzene)

Ethylbenzene is not considered a reproductive toxicant.^[11] Developmental effects, such as reduced fetal weight and skeletal variations, have been observed in animal studies, but typically at exposure levels that also cause maternal toxicity.^{[1][11][12][13]} The NOAEL for developmental toxicity in rats and rabbits via inhalation is 100 ppm.^[14]

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

- **Test Animals:** Young adult rats of a single sex (typically females) are used.
- **Housing:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.
- **Sighting Study:** A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.
- **Main Study:** Groups of animals are dosed in a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg).
- **Administration:** The test substance is administered by gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Endpoint:** The study identifies a dose that causes evident toxicity but no mortality, allowing for classification of the substance's toxicity.

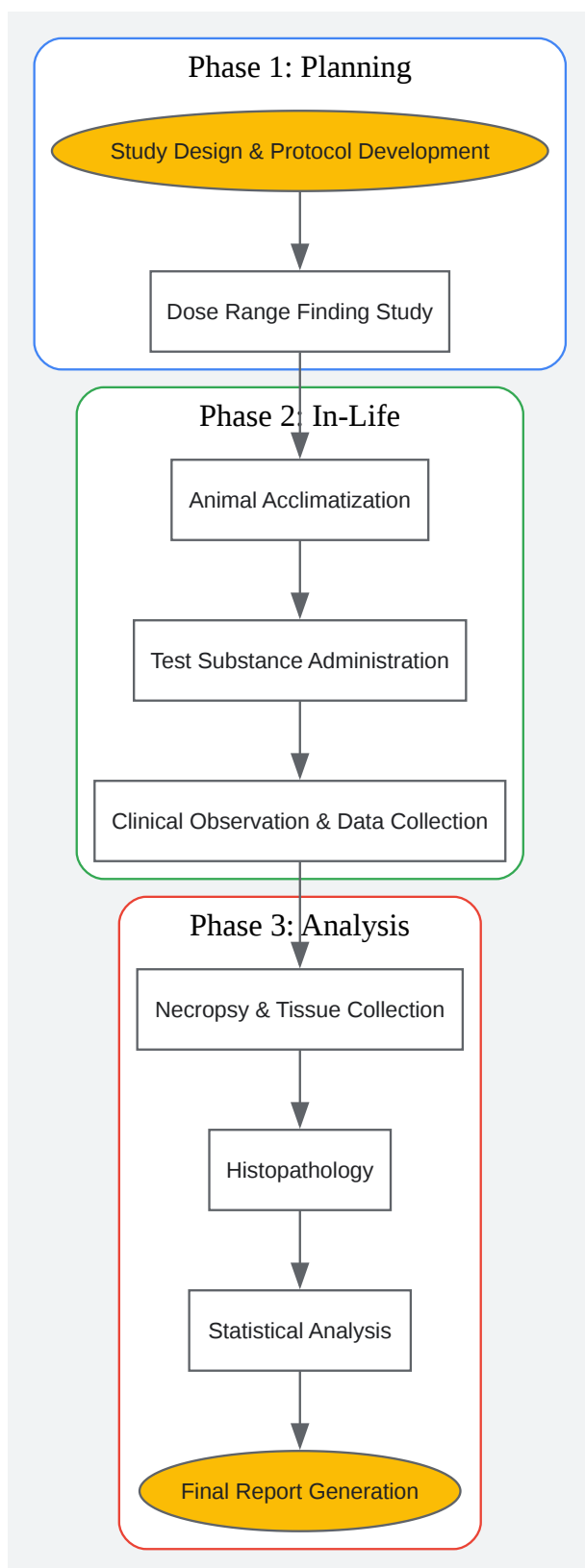
Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

- **Test System:** At least five strains of *Salmonella typhimurium* and *Escherichia coli* are used, which can detect both base-pair substitution and frameshift mutations.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Metabolic Activation:** The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[\[15\]](#)[\[16\]](#)[\[18\]](#)
- **Procedure:** The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[\[18\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

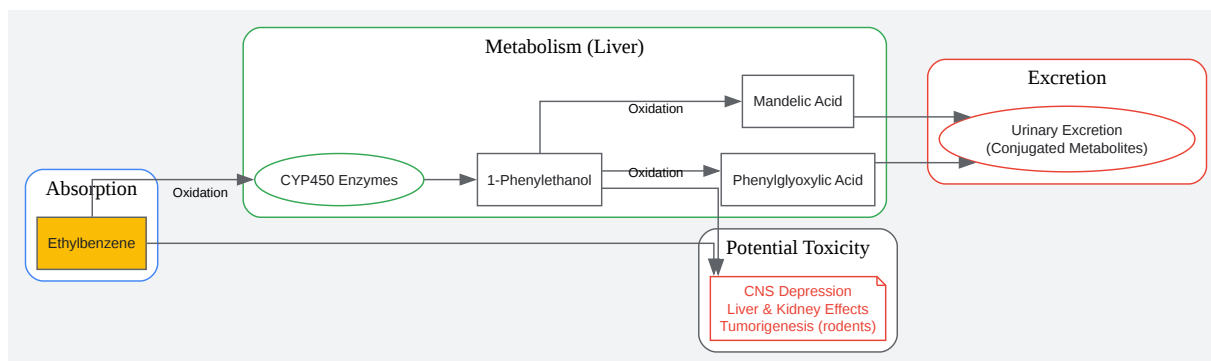
- **Test Animals:** Typically, mice or rats are used.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Administration:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time intervals after exposure (e.g., 24 and 48 hours).
- **Slide Preparation:** The collected cells are smeared on slides and stained.
- **Analysis:** A large number of immature erythrocytes (polychromatic erythrocytes) are scored under a microscope for the presence of micronuclei.
- **Endpoint:** A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.[\[21\]](#)[\[23\]](#)

Visualizations



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Caption: Generalized workflow for an in vivo toxicity study.



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Caption: Metabolic pathway of ethylbenzene and its link to toxicity.

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